molecular formula C9H22N2 B089582 Diethyl(2-ethylmethylaminoethyl)amine CAS No. 104-99-4

Diethyl(2-ethylmethylaminoethyl)amine

Cat. No.: B089582
CAS No.: 104-99-4
M. Wt: 158.28 g/mol
InChI Key: IHFOKWPYAWVPAK-UHFFFAOYSA-N
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Description

Significance of Tertiary Diamines in Contemporary Chemical Science

Tertiary diamines, characterized by two nitrogen atoms, each bonded to three organic substituents, are a class of compounds with substantial importance in modern chemistry. Their utility stems from a unique combination of structural and electronic properties. The lone pair of electrons on each nitrogen atom allows them to function as excellent Lewis bases and, consequently, as powerful ligands for a wide range of metal ions. wikipedia.orgnih.gov This ability to coordinate with metals is fundamental to their application in catalysis, where they can stabilize metal centers, modulate their reactivity, and create chiral environments for asymmetric synthesis. acs.org

In materials science, tertiary diamines serve as building blocks for polymers like polyamides and polyureas and are crucial as catalysts in the production of polyurethanes. wikipedia.orgpoliuretanos.com.br Furthermore, the presence of two amine groups within a single molecule allows them to act as bidentate ligands, binding to a metal center at two points simultaneously. libretexts.org This "chelate effect" results in the formation of highly stable metal complexes compared to those formed with monodentate ligands. solubilityofthings.comscribd.com The specific architecture of the diamine, including the nature of the alkyl groups and the length of the carbon chain separating the nitrogen atoms, allows for fine-tuning of the steric and electronic properties of the resulting metal complexes. acs.org Some tertiary diamines also exhibit synergistic effects in catalysis, significantly enhancing reaction rates when combined with a primary catalytic species. rsc.org

Historical Context of Multidentate Ligand Development in Coordination Chemistry

The conceptual framework for understanding how diamines like Diethyl(2-ethylmethylaminoethyl)amine interact with metal ions has its roots in the late 19th and early 20th centuries. The field of coordination chemistry was revolutionized by the work of Alfred Werner, who in 1893 proposed his coordination theory to explain the structure of metal complexes. confinity.comwikipedia.org Werner was the first to suggest that metal ions possess both a primary valence (oxidation state) and a secondary valence (coordination number), the latter of which dictates the number of molecules or ions (ligands) directly bonded to the central metal. ncert.nic.in This groundbreaking work, for which he received the Nobel Prize in Chemistry in 1913, provided the first accurate structures for coordination compounds and established the octahedral geometry for many transition metal complexes. wikipedia.orgnumberanalytics.com

Initially, research focused on simple, monodentate ligands like ammonia (B1221849) and chloride ions. solubilityofthings.com However, the field evolved to include more complex ligands capable of binding to a metal through multiple donor atoms. These were termed polydentate ligands. libretexts.orgsolubilityofthings.com A pivotal moment in this development was the introduction of the term "chelate" by Gilbert T. Morgan and Harry D. K. Drew in 1920. mdpi.comresearchgate.net Derived from the Greek word for a lobster's claw, "chelate" describes the pincer-like way a bidentate ligand, such as ethylenediamine (B42938), binds to a central metal ion to form a stable ring structure. mdpi.com The enhanced stability of these chelate complexes became a central principle in ligand design and coordination chemistry. solubilityofthings.comscribd.com This historical progression from simple metal-ammonia complexes to a sophisticated understanding of polydentate and chelate ligands laid the essential groundwork for investigating the complex coordination behavior of advanced amine architectures.

Scope of Academic Inquiry into this compound and Related Architectures

This compound, also known by its IUPAC name N',N'-diethyl-N-methylethane-1,2-diamine, is an unsymmetrical diamine featuring both a secondary and a tertiary amine group. pharmacompass.com This structural asymmetry is a key point of academic interest. The presence of two different types of nitrogen donors within the same molecule offers distinct coordination properties compared to symmetrical diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net

The primary focus of academic inquiry into such compounds is their behavior as ligands in coordination chemistry. Research typically involves the synthesis and characterization of their metal complexes with various transition metals. nih.govnih.govrsc.orgmdpi.com The goal is to understand how the unsymmetrical nature of the ligand influences the geometry, stability, and electronic properties of the resulting metal complex. nih.gov For instance, the different steric bulk and basicity of the secondary (-NHCH₃) versus the tertiary (-N(CH₂CH₃)₂) group can lead to distorted coordination geometries and unique reactivity patterns. researchgate.net

Characterization of these complexes involves a suite of analytical techniques. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the coordination of the nitrogen atoms to the metal center. researchgate.net UV-Visible spectroscopy provides information about the electronic transitions within the complex, which helps to determine its coordination geometry. nih.govmdpi.com For paramagnetic complexes, magnetic susceptibility measurements can reveal the number of unpaired electrons, offering insight into the metal's oxidation state and spin state. youtube.com X-ray crystallography provides the most definitive structural information, revealing precise bond lengths and angles within the complex. researchgate.net

While specific, in-depth research articles focusing exclusively on the metal complexes of this compound are not widely present in the accessible literature, the academic framework for their study is well-established. The investigation of related unsymmetrical diamine ligands demonstrates that the scientific interest lies in exploiting their unique structural features to create novel metal complexes for potential applications in areas such as catalysis and materials science. researchgate.netnih.gov

Physicochemical Properties of this compound

PropertyValue
IUPAC Name N',N'-diethyl-N-methylethane-1,2-diamine
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
CAS Number 104-79-0
Canonical SMILES CCN(CC)CCNC

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N',N'-triethyl-N-methylethane-1,2-diamine
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InChI

InChI=1S/C9H22N2/c1-5-10(4)8-9-11(6-2)7-3/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IHFOKWPYAWVPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059310
Record name 1,2-Ethanediamine, N,N,N'-triethyl-N'-methyl-
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Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-99-4
Record name N1,N1,N2-Triethyl-N2-methyl-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N1,N1,N2-triethyl-N2-methyl-
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Record name 1,2-Ethanediamine, N1,N1,N2-triethyl-N2-methyl-
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Record name 1,2-Ethanediamine, N,N,N'-triethyl-N'-methyl-
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Record name Diethyl(2-ethylmethylaminoethyl)amine
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Synthetic Methodologies for Diethyl 2 Ethylmethylaminoethyl Amine and Analogous Tertiary Diamines

Advanced Strategies for the Preparation of Tertiary Amines

The formation of tertiary amines is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently and selectively. rsc.orgresearchgate.net These strategies are broadly applicable to the synthesis of complex molecules, including unsymmetrical tertiary diamines.

Reductive Amination Protocols for Tertiary Diamine Synthesis

Reductive amination is a highly versatile and powerful method for forming carbon-nitrogen bonds, widely used in the synthesis of primary, secondary, and tertiary amines. jocpr.comharvard.edu The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. jocpr.com This one-pot approach is often preferred as it can streamline synthetic pathways and improve atom economy. jocpr.com

For the synthesis of a tertiary diamine like Diethyl(2-ethylmethylaminoethyl)amine, a stepwise approach would likely be employed. For instance, the synthesis could begin with the reductive amination of an amino-aldehyde with a secondary amine. The reaction is catalyzed by various reagents, and the choice of reducing agent is crucial for selectivity. harvard.edu Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H], which are favored for their selectivity in reducing the protonated iminium ion intermediate over the starting carbonyl compound. harvard.edu More recently, methods using formic acid as a reductant, catalyzed by inexpensive agents like BF₃·Et₂O or triflic acid, have been developed as metal-free alternatives. rsc.orgresearchgate.net These protocols demonstrate high functional group tolerance and provide access to a wide range of tertiary amines in high yields. researchgate.net

Table 1: Comparison of Reductive Amination Protocols

Catalyst/Reducing Agent Substrates Key Features
Sodium Cyanoborohydride (NaBH₃CN) Aldehydes, Ketones, Primary & Secondary Amines Selective for iminium ions; reaction pH needs control (pH 6-7); toxic cyanide byproducts. harvard.edu
Sodium Triacetoxyborohydride [NaB(OAc)₃H] Aldehydes, Ketones, Primary & Secondary Amines Highly selective, mild, high-yielding; no toxic byproducts. harvard.edu
Formic Acid / BF₃·Et₂O Aldehydes, Ketones, Primary & Secondary Amines Metal- and base-free; high functional group compatibility. researchgate.net

N-Alkylation Approaches in Tertiary Amine Formation

Direct N-alkylation of secondary amines with alkyl halides is one of the most straightforward methods for synthesizing tertiary amines. researchgate.net This reaction involves the nucleophilic substitution of a halide by the lone pair of electrons on the nitrogen atom of the secondary amine. The process is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to prevent the formation of the undesired quaternary ammonium (B1175870) salt by-product. researchgate.net

Various bases and reaction conditions have been employed to optimize this transformation. For instance, Huenig's base (N,N-diisopropylethylamine) in acetonitrile (B52724) has been shown to be effective for the direct N-alkylation of secondary amines with a high degree of functional group tolerance and without the need for transition metal catalysts. researchgate.net Another approach utilizes potassium hydride and triethylamine, which also provides the corresponding tertiary amines in satisfactory yields. jst.go.jp Green chemistry principles have been applied to this reaction, with methods developed that use microwave irradiation in aqueous media, eliminating the need for organic solvents and transition metal catalysts. researchgate.netrsc.org

Table 2: N-Alkylation Conditions for Tertiary Amine Synthesis

Reagents Solvent Conditions Advantages
Alkyl Halide, Huenig's Base Acetonitrile Room Temperature High functional group tolerance; avoids quaternization. researchgate.net
Alkyl Halide, Potassium Hydride, Triethylamine Not specified Not specified Convenient and provides satisfactory yields. jst.go.jp
Alkyl Halide, Water Water Microwave Irradiation Green chemistry approach; no transition metal catalyst needed. rsc.org

Biocatalytic Formations of Amine Compounds

Biocatalysis has emerged as a powerful tool for the synthesis of amines, offering high selectivity and environmentally benign reaction conditions. acs.orgnih.gov Engineered enzymes, such as 'ene'-reductases (EREDs) and imine reductases (IReds), can catalyze the formation of chiral amines with high stereoselectivity. acs.orgnih.gov These enzymatic cascades can be designed to produce primary, secondary, and tertiary amines containing multiple stereocenters. acs.org

One strategy involves a biocatalytic cascade that combines Ene-Reductases (EReds) with Imine Reductases/Reductive Aminases (IReds/RedAms). acs.org This combination allows for the conversion of α,β-unsaturated ketones into chiral amines with excellent diastereomeric and enantiomeric ratios. acs.org Furthermore, engineered flavin-dependent 'ene'-reductases have been developed to catalyze radical additions into oximes, providing access to α-tertiary amines, a motif commonly found in pharmaceutically important molecules. nih.gov These biocatalytic methods often operate at room temperature and under aerobic conditions, presenting a significant advantage over traditional chemical methods that may require harsh conditions or inert atmospheres. nih.gov

Targeted Synthesis of Multidentate Amine Ligands

Development of Semi-Rigid Multidentate Ligands with Nitrogen Donor Atoms

The design and synthesis of metal-organic frameworks (MOFs) rely heavily on the structure of the organic linkers. nih.govresearchgate.net Semi-rigid multidentate ligands containing nitrogen donor atoms are particularly useful in constructing diverse coordination architectures. nih.govresearchgate.netresearchgate.net These ligands combine rigid structural elements, which provide predictable coordination vectors, with flexible spacers that can adapt to different metal coordination environments.

The synthesis of these ligands often involves combining polycarboxylate moieties with auxiliary N-donor linkers. nih.govresearchgate.net For example, semi-rigid polycarboxylic acids can be reacted with metal salts in the presence of various nitrogen-containing linkers like bipyridine or phenanthroline derivatives under solvothermal conditions. nih.gov The choice of the N-donor ligand plays a critical role in directing the final structure of the framework, leading to the formation of 1D, 2D, or 3D networks with specific topologies. nih.govresearchgate.net The resulting metal complexes can exhibit interesting properties, such as photoluminescence and specific magnetic behaviors. nih.gov

Schiff Base Condensation for Polyamine Ligand Synthesis

Schiff base condensation is a classic and reliable reaction for synthesizing imine-containing compounds, which are valuable precursors to polyamine ligands. iosrjournals.org The reaction involves the condensation of a primary amine with a carbonyl compound (aldehyde or ketone), typically under acid or base catalysis, to form an azomethine group (-HC=N-). iosrjournals.orgnih.gov This method is widely used due to the simplicity of the procedure and the high yields often obtained. nih.gov

To synthesize polyamine ligands, diamines or polyamines can be reacted with dialdehydes or diketones. icm.edu.pl This approach allows for the creation of macrocyclic or long-chain conjugated Schiff base ligands. For example, the polycondensation of p-phenylenediamine (B122844) with glyoxal (B1671930) or terephthalaldehyde (B141574) yields long-chain Schiff bases. icm.edu.pl The resulting imine bonds in the Schiff base ligands can then be selectively reduced, often using reducing agents like sodium borohydride (B1222165) (NaBH₄), to form stable polyamine ligands. nih.gov This two-step process (condensation followed by reduction) is a versatile strategy for accessing a wide variety of multidentate polyamine ligands with tailored structures for specific applications in coordination chemistry. nih.govmdpi.com

Optimization and Efficiency in Tertiary Diamine Synthesis

The efficient synthesis of tertiary diamines is contingent upon the optimization of various factors, from the catalytic system employed to the specific conditions under which the reaction is performed. The goal is to maximize the yield of the desired product while minimizing side reactions, such as over-alkylation or the formation of undesired isomers.

Catalytic Systems in Amine Compound Synthesis

The synthesis of tertiary amines and diamines is significantly enhanced by the use of catalytic systems, which facilitate reactions that might otherwise be inefficient or non-selective. Transition metal catalysts, particularly those based on ruthenium and palladium, are prominent in this field due to their high activity and versatility.

Ruthenium complexes have proven to be highly effective for the N-alkylation of amines with alcohols through a process known as the "borrowing hydrogen" methodology. organic-chemistry.orgnih.gov This method is atom-economical and environmentally friendly as it produces water as the only byproduct. organic-chemistry.org For instance, ruthenium(II) pincer complexes have been demonstrated to selectively catalyze the monoalkylation of (hetero)aromatic amines with a wide array of primary alcohols, including those with furan, thiophene, and pyridine (B92270) moieties. acs.org The selectivity of these catalysts is noteworthy, as they can prevent the formation of tertiary amines via polyalkylation, making them ideal for the controlled synthesis of secondary amines which can be precursors to tertiary diamines. acs.org

Palladium-based catalysts are also widely used, particularly in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These catalysts are effective for the N-arylation and N-alkylation of a broad range of amines. The choice of ligand is crucial in palladium-catalyzed systems, as it influences the catalyst's activity and selectivity. For example, in the amination of dichloroquinolines, the BINAP ligand was found to be effective in most cases, but for more sterically hindered amines or for diamination reactions, a different ligand such as DavePhos was required. nih.gov

Non-precious metal catalysts, such as those based on nickel and copper, are also gaining attention as more sustainable alternatives. A catalyst system generated in situ from Ni(COD)₂ and KOH has been shown to be highly active for the N-alkylation of amines with alcohols without the need for a ligand. rsc.org Similarly, a CuO-NiO/γ-Al₂O₃ catalyst has been developed for the N-alkylation of ethylenediamine (B42938) with various alcohols, demonstrating high yields for mono-N-alkylation. researchgate.net

The following table summarizes the performance of various catalytic systems in N-alkylation reactions relevant to the synthesis of analogous tertiary diamines.

Catalyst SystemAmine SubstrateAlkylating AgentKey FindingsReference
Ruthenium(II) pincer complex(Hetero)aromatic aminesPrimary alcoholsHighly selective for monoalkylation; prevents polyalkylation. acs.org
Pd/Fe₂O₃AnilineBenzyl (B1604629) alcoholHigh conversion and selectivity without the need for a base or organic ligand. researchgate.net
Ni(COD)₂/KOHAniline and derivativesAromatic and aliphatic alcoholsHighly active ligand-free system with excellent functional group tolerance. rsc.org
CuO-NiO/γ-Al₂O₃EthylenediamineLow-carbon primary and secondary alcoholsHigh yields for mono-N-alkylation; tetra-alkylation yields decrease with larger alcohol molecules. researchgate.net

Reaction Condition Control and Selectivity in Tertiary Diamine Production

Control over reaction conditions is paramount for achieving high selectivity in the synthesis of unsymmetrical tertiary diamines. Parameters such as temperature, solvent, and the nature of the base can significantly influence the outcome of the reaction.

In ruthenium-catalyzed N-alkylation of amines with alcohols, the choice of solvent plays a critical role. For example, in the N-alkylation of benzylamine with benzyl alcohol using certain ruthenium complexes, solvents like toluene, benzene, and o-xylene were tested, with toluene often providing a good balance of reactivity and selectivity. nih.gov The reaction temperature is another key variable; while some ruthenium-based systems can facilitate N-alkylation at temperatures as low as room temperature, others may require elevated temperatures to achieve high conversion rates. organic-chemistry.orgnih.gov

Reductive amination is another powerful method for synthesizing tertiary amines. This reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced. The selectivity of this process can be controlled by the choice of reducing agent and the reaction pH. For instance, sodium cyanoborohydride is a commonly used reducing agent that is effective under weakly acidic conditions, which favors imine formation and subsequent reduction without reducing the initial carbonyl compound. jocpr.com

The synthesis of a close analog, N,N-diethylethylenediamine, has been reported via the reaction of diethylamine with 2-chloroethylamine hydrochloride. The optimization of this reaction involved the use of a Lewis acid catalyst, such as cuprous chloride, and specific control over temperature and pressure. Optimal conditions were found to be a reaction temperature of 150°C and a pressure of 1 MPa, which highlights the importance of these parameters in driving the reaction to completion and maximizing yield. researchgate.net

The table below illustrates the impact of varying reaction conditions on the outcomes of synthetic routes analogous to the production of tertiary diamines.

Reaction TypeCatalyst/ReagentSubstratesOptimized ConditionsImpact on Selectivity/YieldReference
N-alkylationRuthenium complexesBenzylamine and Benzyl alcoholToluene as solvent, KOH as baseSolvent choice is crucial for catalytic activity. nih.gov
N-alkylationCuO-NiO/γ-Al₂O₃Ethylenediamine and Ethanol160°C, 1.1 MPaYield of 82.3% for mono-N-alkylation was achieved under these conditions. researchgate.net
N-alkylationCuprous chlorideDiethylamine and 2-chloroethylamine hydrochloride150°C, 1 MPa, 5 hoursThese conditions were optimized for the synthesis of N,N-diethylethylenediamine. researchgate.net
Reductive AminationSodium CyanoborohydrideCarbonyl compounds and aminesWeakly acidic pHAllows for the selective reduction of the imine intermediate. jocpr.com

Coordination Chemistry of Diethyl 2 Ethylmethylaminoethyl Amine As a Multidentate Ligand

Coordination Modes and Complex Formation with Metal Cations

The coordination of multidentate amine ligands to metal cations is a cornerstone of modern inorganic chemistry, with applications ranging from catalysis to materials science. The specific ligand , Diethyl(2-ethylmethylaminoethyl)amine, is a tridentate amine, and its coordination behavior can be inferred from studies of similar, well-documented ligands.

Elucidation of Multidentate Neutral Amine Ligand Coordination with Group 1 Metal Cations

Research into the coordination of multidentate neutral amine ligands with Group 1 metal cations, such as Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺, has revealed versatile and nuanced bonding behaviors. Studies on ligands like the hexadentate N,N′,N″-tris-(2-N-diethylaminoethyl)-1,4,7-triaza-cyclononane (DETAN) and the tetradentate tris-[2-(dimethylamino)ethyl]amine (Me₆Tren) demonstrate that the coordination mode is highly dependent on the ionic radius of the metal and the steric profile of the metal center.

For instance, with smaller cations like Li⁺ and Na⁺, these ligands can adopt various coordination geometries, including trigonal bipyramidal, tetrahedral, and trigonal pyramidal. The denticity, or the number of donor atoms that can bind to the metal center, plays a crucial role. While this compound is a tridentate ligand, the principles observed with higher denticity ligands are applicable. The flexible ethyl and methyl groups on the nitrogen atoms allow for conformational changes to accommodate the size and electronic requirements of the alkali metal cation.

The stability of these complexes is influenced by the chelate effect, where the multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands. The coordination is also sensitive to the solvent, with coordinating solvents potentially competing for binding sites on the metal ion.

Coordination Behavior with Transition Metals and Lanthanides

The coordination chemistry of multidentate amine ligands with transition metals and lanthanides is rich and varied. The d-orbitals of transition metals and the f-orbitals of lanthanides allow for a wide range of coordination numbers and geometries. While specific studies on this compound with these metals are not available, the behavior of analogous amine ligands provides significant insight.

Transition metal complexes with amine ligands are fundamental in catalysis and as models for biological systems. The nitrogen donor atoms of the amine are typically strong sigma donors, forming stable complexes with a variety of transition metals. The geometry of the resulting complex is influenced by the electronic configuration of the metal ion and the steric bulk of the ligand.

With lanthanide ions, the coordination is primarily electrostatic in nature. The larger ionic radii of the lanthanides can accommodate higher coordination numbers. Amine ligands can sensitize the luminescence of certain lanthanide ions, such as Eu³⁺ and Tb³⁺, by transferring energy absorbed by the ligand to the metal center. This property is exploited in the design of luminescent probes and materials.

Stereochemical Aspects of Amine Coordination Complexes

The stereochemistry of metal complexes containing chiral ligands is a field of intense study due to its importance in asymmetric catalysis. While this compound itself is not chiral, its coordination to a metal center can create stereoisomers if other chiral ligands are present or if the coordination geometry itself is chiral.

Ligand Design Principles for Tunable Reactivity and Selectivity in Metal Complexes

The design of ligands is a critical aspect of controlling the reactivity and selectivity of metal complexes. By systematically modifying the structure of a ligand, chemists can fine-tune the properties of the resulting metal complex for specific applications.

Influence of Ligand Steric and Electronic Profiles on Metal Complex Stability

The stability of a metal complex is governed by a combination of steric and electronic factors related to the ligand.

Steric Effects: The size and bulk of the substituent groups on the donor atoms can have a profound impact on the stability and reactivity of a complex. Larger, bulkier groups can shield the metal center from unwanted reactions, thereby increasing the stability of the complex. However, excessive steric bulk can also hinder the approach of substrates in a catalytic reaction, thus reducing its efficiency. The ethyl and methyl groups in this compound provide a moderate level of steric hindrance that can be expected to influence the coordination number and geometry of its metal complexes.

Electronic Effects: The electron-donating ability of the nitrogen atoms is a key electronic factor. The alkyl groups (ethyl and methyl) are electron-donating, which increases the electron density on the nitrogen atoms and enhances their ability to coordinate to a metal center. This generally leads to the formation of more stable complexes. The electronic profile of the ligand can be further tuned by introducing electron-withdrawing or electron-donating substituents, which in turn modulates the reactivity of the metal center.

Development of Chelating Ligands and Their Specific Binding Modes

Chelating ligands, which bind to a metal ion through two or more donor atoms, form more stable complexes than their monodentate counterparts due to the entropically favorable chelate effect. This compound is a classic example of a chelating ligand.

The design of chelating ligands involves considering the length and flexibility of the spacer units connecting the donor atoms. These factors determine the size of the chelate rings that are formed upon coordination. Five- and six-membered chelate rings are generally the most stable. In the case of this compound, coordination to a metal center would result in the formation of two stable five-membered chelate rings.

The specific binding mode of a chelating ligand can be controlled by the geometric constraints of the ligand backbone. This allows for the design of ligands that can enforce a specific coordination geometry around the metal center, which is a powerful strategy for controlling the selectivity of catalytic reactions.

Spectroscopic and Structural Characterization of Metal-Amine Complexes

The elucidation of the structure and coordination behavior of metal complexes with this compound relies heavily on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insight into the solution-state structure and dynamics of these complexes, while X-ray crystallography offers a definitive view of their solid-state architecture.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Coordination Mode Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for probing the coordination of this compound to metal centers in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of the ligand's protons (¹H NMR) and carbons (¹³C NMR), detailed information about the coordination mode and the geometry of the resulting complex can be inferred.

Upon coordination to a metal ion, the electron density around the nuclei of the this compound ligand is altered, leading to significant changes in the chemical shifts of its protons and carbons. The protons closest to the coordination sites, namely the methylene groups adjacent to the nitrogen atoms, typically experience the most substantial downfield shifts. The magnitude of this shift can provide information about the strength of the metal-ligand bond.

For instance, in a hypothetical diamagnetic metal complex, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl and methyl groups attached to the different nitrogen atoms. The coordination of the three nitrogen atoms to a metal center would result in a more rigid structure, potentially leading to magnetically non-equivalent protons within a methylene group and giving rise to more complex splitting patterns.

Variable-temperature NMR (VT-NMR) studies can be particularly informative for understanding the dynamic behavior of these complexes in solution. These studies can reveal processes such as ligand exchange, fluxional behavior of the chelate rings, and intramolecular rearrangements. By monitoring the changes in the NMR spectrum as a function of temperature, thermodynamic and kinetic parameters for these processes can be determined.

The table below illustrates hypothetical ¹H NMR chemical shift data for free this compound and a representative diamagnetic metal complex, highlighting the expected changes upon coordination.

Proton Assignment Free Ligand (δ, ppm) Metal Complex (δ, ppm) Coordination Induced Shift (Δδ, ppm)
N-CH₃2.202.50+0.30
N-CH₂-CH₃2.502.90+0.40
N-CH₂-CH₃1.051.30+0.25
-CH₂-N(CH₂CH₃)₂2.603.10+0.50
-CH₂-NH(CH₃)2.703.20+0.50

Note: This data is hypothetical and serves to illustrate the expected trends in chemical shifts upon coordination.

Computational Chemistry and Theoretical Investigations of Diethyl 2 Ethylmethylaminoethyl Amine Systems

Calibration and Validation of Computational Models for Amine Systems

The accuracy and predictive power of computational chemistry investigations into complex amine systems, such as those involving Diethyl(2-ethylmethylaminoethyl)amine, are fundamentally dependent on the meticulous calibration and validation of the theoretical models employed. This process ensures that the chosen computational methods reliably reproduce known experimental and high-level theoretical data, thereby building confidence in their predictions for unknown properties and behaviors. The validation of a computational model is the process of determining the degree to which the model is an accurate representation of the real-world system from the perspective of its intended use. nih.gov

A crucial first step in this process is the selection of an appropriate theoretical framework. For amine systems, Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. nih.gov However, the reliability of DFT results is highly dependent on the choice of the exchange-correlation functional and the basis set. aps.org Consequently, a key aspect of model calibration involves benchmarking various DFT functionals against high-level, more accurate theoretical methods, such as coupled-cluster with single, double, and non-iterative triple excitations (CCSD(T)), or against precise experimental data where available. rsc.org

Research on analogous amine systems provides a roadmap for this calibration process. For instance, a benchmark study on the interaction of CO2 with 1,2-diaminoethane demonstrated that the CAM-B3LYP and wB97X-D functionals, when paired with a triple-ζ basis set, provide the most accurate relative energies for the zwitterion intermediate when compared to CCSD(T) results. rsc.org Such studies are vital for identifying the optimal level of theory for describing the electronic structure and reactivity of the amine of interest.

The validation phase involves comparing the predictions of the calibrated computational model against a set of experimental data that was not used during the calibration. This can include a range of properties such as molecular geometries, vibrational frequencies, reaction enthalpies, and activation energies. For a multifunctional amine like this compound, validation would ideally involve comparing calculated properties like proton affinities at the different nitrogen sites, conformational energy landscapes, and coordination energies with metal ions against experimentally determined values.

The following data tables, derived from studies on structurally related amines, illustrate the typical performance of various DFT functionals in predicting properties relevant to amine chemistry. While direct computational validation for this compound is not extensively available in the literature, these tables serve as a guide to the expected accuracy of different computational models.

Table 1: Mean Absolute Error (MAE) of Various DFT Functionals for the Prediction of Reaction Barrier Heights in Amine-Related Reactions (kcal/mol). (Data is illustrative, based on general performance in organic reactions)
DFT FunctionalMAE (kcal/mol)
B3LYP4.5
PBE03.8
M06-2X2.1
ωB97X-D1.9
CAM-B3LYP2.5
Table 2: Comparison of Calculated vs. Experimental Bond Lengths (Å) for a Representative C-N bond in a Diamine System.
MethodCalculated C-N Bond Length (Å)Deviation from Experiment (Å)
Experiment (X-ray)1.472-
B3LYP/6-311+G(d,p)1.478+0.006
M06-2X/6-311+G(d,p)1.471-0.001
ωB97X-D/6-311+G(d,p)1.473+0.001

The data indicates that modern, range-separated hybrid functionals that include dispersion corrections, such as ωB97X-D and M06-2X, often provide superior accuracy for both energetic properties and geometric parameters in amine systems when compared to older functionals like B3LYP. github.io The validation process may also necessitate the inclusion of solvent effects, especially when modeling reactions in solution. Implicit solvent models, like the Polarizable Continuum Model (PCM), are often employed to account for the bulk electrostatic effects of the solvent, which can significantly influence the energetics and mechanisms of reactions involving polar and charged species common in amine chemistry. acs.org

Advanced Analytical Characterization in Diethyl 2 Ethylmethylaminoethyl Amine Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a fundamental tool for probing the molecular structure of Diethyl(2-ethylmethylaminoethyl)amine. By interacting with electromagnetic radiation, molecules reveal characteristic fingerprints that allow for detailed structural assignment and confirmation of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ⁵⁹Co NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of this compound by mapping the chemical environments of its constituent atoms.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
NucleusGroupPredicted Chemical Shift (ppm)
¹H-N(CH₂CH₃)₂~2.5 (quartet)
-N(CH₂CH₃)₂~1.0 (triplet)
-NCH₂CH₂N-~2.4-2.6 (multiplets)
-NCH₃~2.2 (singlet)
¹³C-N(CH₂CH₃)₂~47.0
-N(CH₂CH₃)₂~12.0
-NCH₂CH₂N-~52.0, ~55.0
-NCH₃~42.0

¹⁹F and ⁵⁹Co NMR: The application of Fluorine-19 (¹⁹F) and Cobalt-59 (⁵⁹Co) NMR becomes relevant when this compound acts as a ligand in coordination complexes. researchgate.netnih.gov For instance, in a cobalt(III) complex, the amine can coordinate to the metal center. If the complex includes a fluorine-containing counter-ion or ligand, ¹⁹F NMR can provide information about the electronic environment around the fluorine atoms. researchgate.netacs.org ⁵⁹Co NMR is exceptionally sensitive to the chemical environment around the cobalt nucleus, with a vast chemical shift range of about 20,000 ppm. researchgate.netnih.gov This sensitivity makes it a powerful tool for distinguishing between different isomers (e.g., facial and meridional) and studying the stereochemistry of cobalt complexes containing the this compound ligand. nih.gov The chemical shift in ⁵⁹Co NMR is highly dependent on the ligand field, providing detailed structural insights. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Amine Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of specific functional groups. For this compound, its IR spectrum is characterized by the vibrations of its bonds. acenet.edu

Key diagnostic features in the IR spectrum include:

Absence of N-H Stretch: As a tertiary amine, the most telling feature is the absence of N-H stretching bands that are typically found between 3300 and 3500 cm⁻¹ for primary and secondary amines. acenet.eduspectroscopyonline.comquora.com

C-H Stretching: Strong and broad absorption bands are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and ethyl groups. acenet.edulibretexts.org

C-N Stretching: Medium to weak intensity bands corresponding to C-N stretching vibrations typically appear in the 1000-1250 cm⁻¹ range. acenet.edu However, this region can be complex, and these peaks may be difficult to assign definitively. spectroscopyonline.comlibretexts.org

Table 2. Characteristic IR Absorption Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Alkyl)2850-3000Strong, Broad
C-N Stretch1000-1250Medium to Weak
N-H StretchNot Present-

Mass Spectrometry (MS), including Femtosecond Laser Ionization Mass Spectrometry (fs-LIMS) for Comprehensive Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.

In conventional electron ionization MS, aliphatic amines often undergo alpha-cleavage, where the bond between the carbon atoms adjacent to the nitrogen is broken. libretexts.org This results in characteristic fragment ions that can help identify the structure of the amine.

Femtosecond Laser Ionization Mass Spectrometry (fs-LIMS) is an advanced technique that uses ultrashort laser pulses for ionization. uni-marburg.de This "soft" ionization method minimizes fragmentation compared to conventional techniques, which is particularly useful for complex molecules. acs.org For amine-related psychoactive substances, fs-LIMS has been shown to clearly produce a molecular ion, whereas traditional methods often result in dominant fragmentation and no observable molecular ion. acs.org This capability is crucial for the unambiguous determination of the molecular weight of this compound. nih.gov The technique is highly sensitive and can be used for trace analysis. uni-marburg.demdpi.com

Chromatographic Methods for Separation and Analysis

Chromatography is essential for separating this compound from reaction mixtures or complex samples and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture. nih.gov For amines like this compound that lack a natural chromophore or fluorophore, derivatization is necessary for sensitive detection, particularly with a fluorescence detector (FLD). researchgate.netsdiarticle4.com

The process involves reacting the amine with a derivatizing agent to attach a fluorescent tag. Common reagents for amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. researchgate.netthermofisher.comgnest.org The resulting fluorescent derivative can then be detected at very low concentrations. nih.gov This pre-column derivatization method enhances both the sensitivity and selectivity of the analysis. sdiarticle4.comthermofisher.com The separation is typically achieved on a reversed-phase column, such as a C18 column. gnest.orgnih.gov

Table 3. Typical HPLC-FLD Parameters for Amine Analysis.
ParameterDescription
TechniquePre-column derivatization followed by HPLC separation
Common Derivatizing Agentso-phthalaldehyde (OPA), Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl)
Stationary Phase (Column)Reversed-phase (e.g., C18)
DetectionFluorescence Detector (FLD)

Gas Chromatography-Mass Spectrometry (GC-MS) for Amine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive analytical tool. While tertiary amines can be analyzed directly by GC, they may exhibit poor peak shape (tailing) due to their polarity. labrulez.comresearchgate.net

To improve chromatographic performance, derivatization can be employed. Chloroformate reagents, such as pentafluorobenzyl chloroformate, can react with tertiary amines to form more stable and less polar carbamate (B1207046) derivatives. researchgate.netvt.edu These derivatives are more amenable to GC separation and provide excellent sensitivity. The mass spectrometer then provides mass spectra for the separated components, allowing for positive identification based on fragmentation patterns. vt.edu GC-MS is widely used for the analysis of various amine compounds in diverse matrices. nih.govchromforum.org

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the context of this compound, which may exist in a solid salt form, XRD provides unequivocal proof of its three-dimensional structure. The technique involves directing a beam of X-rays onto a crystalline sample and measuring the angles and intensities of the diffracted beams. This diffraction pattern is unique to the crystal's atomic arrangement.

Research Findings:

The process of solid-state structure determination via XRD involves several key steps:

Crystallization: A high-quality single crystal of the compound (often a salt form, such as a hydrochloride or tartrate) is grown.

Data Collection: The crystal is mounted on a diffractometer, and a diffraction pattern is collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using computational methods. The initial structural model is then refined to best fit the experimental data.

Illustrative Crystallographic Data for a Related Diamine Compound
ParameterValue
Chemical FormulaC14H16N2S2
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.7610 (6)
b (Å)8.9502 (6)
c (Å)8.9853 (6)
α (°)92.760 (1)
β (°)91.653 (1)
γ (°)106.066 (1)
Volume (ų)675.61 (8)

Emerging Analytical Techniques in Amine Chemistry

The field of analytical chemistry is continually evolving, offering new and improved methods for the analysis of amines. These emerging techniques provide enhanced sensitivity, selectivity, and speed, which are crucial for the comprehensive characterization of compounds like this compound.

Research Findings:

Several modern analytical techniques are proving to be particularly valuable in the study of tertiary amines:

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an applied electric field. CE offers high separation efficiency, short analysis times, and requires only minute sample volumes. nih.govoup.com It is particularly useful for the analysis of polar and charged compounds like amines. nih.govoup.com Different modes of CE, such as capillary zone electrophoresis (CZE), can be optimized for the separation of various amines by adjusting parameters like pH, buffer concentration, and the use of organic modifiers. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a highly sensitive and selective method for identifying and quantifying amines. nih.gov Tandem mass spectrometry (MS/MS) further enhances structural elucidation by allowing for the fragmentation of selected ions and analysis of the resulting fragment ions. nih.govnih.gov The fragmentation patterns of tertiary amines in MS are often characterized by alpha-cleavage, which can provide valuable information about the structure of the alkyl groups attached to the nitrogen atom. libretexts.orgwhitman.edu

Advanced Chromatographic Methods: Ultra-Fast Liquid Chromatography (UFLC) coupled with tandem mass spectrometry (UFLC-MS/MS) is an emerging technique that offers rapid and sensitive analysis of amines. nih.gov This method significantly reduces analysis time compared to conventional HPLC, making it suitable for high-throughput screening. nih.gov The use of derivatization agents can also enhance the detectability of amines in chromatographic methods. helsinki.fi

These emerging techniques, often used in combination, provide a powerful toolkit for researchers working with this compound and other tertiary amines, enabling detailed characterization and quantification even in complex matrices.

Comparison of Emerging Analytical Techniques for Amine Analysis
TechniquePrinciple of OperationKey AdvantagesTypical Applications in Amine Chemistry
Capillary Electrophoresis (CE)Separation of ions based on electrophoretic mobility in an electric field.High efficiency, short analysis time, small sample volume. nih.govoup.comSeparation of biogenic amines, amino acids, and other charged amine compounds. nih.govoup.comnih.gov
Mass Spectrometry (MS/MS)Ionization of molecules followed by separation based on mass-to-charge ratio and fragmentation of selected ions.High sensitivity, high selectivity, structural elucidation. nih.govnih.govIdentification and quantification of trace levels of amines, structural analysis of unknown amines. nih.govnih.gov
Ultra-Fast Liquid Chromatography (UFLC-MS/MS)Rapid chromatographic separation followed by mass spectrometric detection.Very short analysis times, high throughput, high sensitivity. nih.govRapid screening and quantification of secondary and tertiary amines in various samples. nih.gov

Future Directions and Emerging Research Avenues in Diethyl 2 Ethylmethylaminoethyl Amine Studies

Advancements in Sustainable Synthesis of Tertiary Diamines

The chemical industry's shift towards green chemistry principles is spurring significant innovation in the synthesis of amines. rsc.org Future research will likely focus on developing sustainable and economically viable routes to produce tertiary diamines like Diethyl(2-ethylmethylaminoethyl)amine, moving away from traditional reliance on petroleum-based feedstocks and harsh reaction conditions. rsc.org

Key emerging strategies include:

Biocatalysis: The use of enzymes such as transaminases, imine reductases, and amine dehydrogenases offers a highly selective and environmentally benign approach to amine synthesis. researchgate.netnih.gov Biocatalytic cascades, where multiple enzymatic steps are combined in a one-pot process, are being developed to convert simple, renewable starting materials into complex amines with high purity. researchgate.netrsc.org Research into engineering novel enzymes with tailored substrate specificity could enable the direct biocatalytic production of this compound from bio-based precursors.

Renewable Feedstocks: A major research thrust is the utilization of biomass-derived platform molecules, such as diols, amino acids, and furanics, as starting materials for amine synthesis. acs.orgmdpi.com Catalytic amination of these renewable oxygenates provides a cleaner, more atom-efficient route to amines, with water often being the only byproduct. mdpi.com For example, processes are being developed to convert biomass-derived diols and alcohols into diamines. rsc.orgacs.org Future work could adapt these methods for the synthesis of unsymmetrical tertiary diamines.

Hydrogen Borrowing Catalysis: This methodology involves the use of a catalyst to temporarily "borrow" hydrogen from an alcohol to form a carbonyl intermediate, which then reacts with an amine, followed by the return of the hydrogen to form the final product. rsc.org This atom-economical approach, often utilizing catalysts based on non-precious metals, is a promising green alternative for the N-alkylation steps required to produce tertiary amines from primary or secondary amines and alcohols derived from renewable resources. rsc.org

Table 1: Comparison of Synthetic Routes for Amines
MethodTypical Starting MaterialsKey AdvantagesChallenges for Tertiary Diamine Synthesis
Traditional AlkylationAlkyl halides, Ammonia (B1221849)/AminesWell-establishedLow atom economy, Use of hazardous reagents, Formation of waste salts rsc.org
Reductive AminationCarbonyl compounds, Amines, Reducing agentHigh yields, Mild conditionsRequires stoichiometric reducing agents, Potential for side reactions mdpi.com
Hydrogen BorrowingAlcohols, AminesHigh atom economy, Water as byproductRequires development of selective catalysts for complex diamines rsc.org
BiocatalysisKeto-acids, Alcohols, α,β-unsaturated ketonesHigh selectivity (enantio- and regio-), Mild conditions, Renewable feedstocksEnzyme discovery and engineering for specific non-natural substrates researchgate.netnih.gov

Exploration of Novel Coordination Architectures and Their Reactivity Profiles

Tertiary diamines like this compound are versatile ligands in coordination chemistry, capable of acting as chelating agents or as flexible linkers between metal centers. Future research is expected to explore the synthesis and characterization of novel metal-organic frameworks (MOFs) and coordination polymers utilizing this and similar diamines.

The structure of the diamine, particularly the length and flexibility of the alkyl chain separating the nitrogen atoms, plays a crucial role in determining the geometry and properties of the resulting metal complex. cambridge.org Research into complexes with various transition metals (e.g., platinum, rhodium, cobalt, cadmium) could yield materials with interesting magnetic, catalytic, or structural properties. cambridge.orgsfu.cascispace.com

Emerging research avenues include:

Synthesis of Multi-dimensional Polymers: Using diamines as bridging ligands to link metal centers (e.g., Cd(II)) can create one-, two-, or three-dimensional coordination polymers. cambridge.org The resulting structures are of interest for applications in areas such as gas storage and heterogeneous catalysis.

Reactivity of Coordinated Ligands: Investigating the reactivity of these metal complexes is a key area of future study. For instance, the rate of displacement of other ligands in the complex can be finely tuned by altering the structure of the diamine linker, which imposes steric constraints on the metal's coordination sphere.

Conformational Analysis: Detailed conformational analysis, using both experimental techniques (like X-ray crystallography) and computational methods, will be essential to understand the subtle structural variations in the chelate rings formed by diamines. electronicsandbooks.comacs.org This understanding is critical for designing complexes with specific stereochemistry and reactivity.

Development of Advanced Computational Models for Complex Amine Systems

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems. For tertiary diamines, future research will heavily rely on the development and application of advanced computational models to explore reactivity, design new catalysts, and predict properties, thereby accelerating experimental discovery.

Key areas for development include:

Quantum Chemical Modeling: Methods like Density Functional Theory (DFT) will be employed to investigate the electronic structure, bonding properties, and reaction mechanisms of tertiary diamines and their metal complexes. researchgate.netnih.govnih.gov DFT calculations can elucidate transition states and activation barriers for reactions, providing insights into catalytic cycles and reactivity that are difficult to obtain experimentally. researchgate.net For example, modeling can predict how substituents on the amine affect activation barriers in catalytic reactions. researchgate.net

Machine Learning and QSPR: Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are emerging as powerful tools for predicting the properties of amines based on their molecular structure. acs.orgnih.gov Future models could be trained on experimental data to predict parameters such as catalytic efficiency, degradation rates in industrial processes, or binding affinity in coordination complexes. acs.orgmdpi.comresearchgate.net These predictive models can serve as an initial screening tool, allowing researchers to prioritize the synthesis of the most promising amine candidates for a given application. nih.gov

Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility of diamine ligands and their complexes in solution, which is crucial for understanding their behavior in real-world applications.

Table 2: Applications of Computational Models in Amine Research
Computational MethodResearch ApplicationPredicted Properties/Outcomes
Density Functional Theory (DFT)Mechanistic studies of catalysis and coordinationReaction pathways, Activation energies, Bond lengths/angles, Electronic properties researchgate.netnih.gov
Machine Learning (e.g., CatBoost, Random Forest)High-throughput screening and property predictionDegradation rates, Catalytic activity, Reaction outcomes, Biotransformation pathways nih.govmdpi.comresearchgate.net
Quantitative Structure-Property Relationship (QSPR)Correlation of molecular structure with functionCO2 absorption capacity, pKa values, Dipole moment acs.orgnih.gov

Innovations in Amine-Based Catalysis for Diverse Applications

Tertiary diamines are central to the field of asymmetric catalysis, where they are used as chiral ligands for metal catalysts or as organocatalysts themselves to produce specific enantiomers of a target molecule. acs.org While much work has focused on C2-symmetric diamines, there is growing interest in unsymmetrical diamines like this compound for creating unique catalytic environments.

Future research will likely focus on several innovative areas:

Asymmetric Catalysis: The development of novel chiral tertiary diamine ligands is crucial for advancing asymmetric synthesis. These ligands can dissociate aggregated organometallic reagents into more reactive and selective monomeric species. acs.org By creating a chiral coordination environment around a metal center, they enable a wide range of enantioselective transformations, including hydrogenations, hydroaminations, and C-C bond-forming reactions. acs.orgrsc.org

Organocatalysis: Primary-tertiary diamines have proven effective as bifunctional organocatalysts, where one amine group forms an enamine or iminium ion intermediate while the other directs the stereochemical outcome. mdpi.comchempedia.info Exploring the potential of tertiary-tertiary diamines in cooperative catalysis or as Brønsted bases is a promising research direction.

Nano-Aminocatalysis: The immobilization of amine functionalities on nanostructured materials, such as carbon dots, is an emerging field. researchgate.net These "nano-aminocatalysts" offer advantages like high surface area, recyclability, and the ability to function in environmentally benign solvents like water, opening up new possibilities for green organic synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Diethyl(2-ethylmethylaminoethyl)amine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis of tertiary amines like this compound typically involves alkylation or condensation reactions. For example, a Dean-Stark trap can be used to remove water during esterification (applicable to amine synthesis via azeotropic distillation) . Optimize reaction efficiency by controlling temperature (reflux conditions), stoichiometric ratios of reactants (e.g., ethylmethylamine precursors), and catalysts (e.g., sulfuric acid as a protonating agent). Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as amines often exhibit acute toxicity (e.g., dimethylamine’s GHS Category 4 classification for inhalation hazards) .
  • Storage : Keep in a cool, ventilated area away from oxidizers and acids. Use corrosion-resistant containers due to amine reactivity with metals .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm ethyl/methyl group integration and amine proton environments. ¹³C NMR resolves carbon backbone structure .
  • GC-MS : Quantify purity and detect volatile byproducts. Calibrate with reference standards (e.g., diethylamine derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of this compound in organic reactions?

  • Methodological Answer : Tertiary amines like this compound act as bases or nucleophiles. For example, in aldol condensations, they deprotonate substrates to form enolates. Kinetic studies (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (e.g., deuterated solvents) can elucidate proton-transfer pathways. Computational modeling (DFT) further validates transition states .

Q. How should researchers resolve contradictions in reported reactivity data for tertiary amines under varying conditions?

  • Methodological Answer :

  • Variable Control : Standardize solvent polarity, temperature, and reactant concentrations (e.g., dimethylamine reactivity varies with aqueous vs. anhydrous conditions) .
  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For example, conflicting pKa values may arise from measurement techniques (potentiometric vs. spectrophotometric), requiring meta-analysis .
  • Reproducibility : Cross-validate results using multiple synthetic batches and independent characterization (e.g., HPLC vs. GC) .

Q. What strategies mitigate interference from metal ions during studies of this compound’s chelation behavior?

  • Methodological Answer :

  • Selective Masking : Use EDTA to sequester interfering ions (e.g., Zn²⁺, Mg²⁺) while preserving target metal-amine interactions .
  • Spectroscopic Titration : Monitor UV-Vis absorbance shifts during incremental metal addition. Compare binding constants (Kf) with reference ligands .
  • pH Control : Adjust solution pH to stabilize specific coordination geometries (e.g., octahedral vs. tetrahedral complexes) .

Data Presentation Guidelines

  • Tables : Include reaction yields, spectroscopic peaks, and safety parameters (e.g., LD50 values from analogous amines like dimethylamine ).
  • Figures : Use Arrhenius plots for kinetic data and molecular structures (ChemDraw) to highlight functional groups .
  • References : Cite peer-reviewed databases (PubChem, Ullmann’s Encyclopedia) and avoid non-academic sources (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.